molecular formula C9H6N2O4 B371796 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one

5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one

Cat. No.: B371796
M. Wt: 206.15g/mol
InChI Key: SEHUDHVEXGRFKF-UHFFFAOYSA-N
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Description

5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is an organic compound that belongs to the class of oxazoles It features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one typically involves the reaction of 4-nitrobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:

  • Temperature: 10-40°C
  • Solvent: Tetrahydrofuran (THF)
  • Reaction Time: 1-2 hours with constant stirring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The oxazole ring can undergo oxidation under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium phenoxide or diphenoxide in dimethylformamide (DMF) solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Aminophenyl Oxazole: Formed by the reduction of the nitro group.

    Substituted Oxazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
  • 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin

Uniqueness

5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is unique due to its specific structure, which combines the properties of the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15g/mol

IUPAC Name

5-(4-nitrophenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C9H6N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-5H,(H,10,12)

InChI Key

SEHUDHVEXGRFKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.8 ml (20.1 mmol, 2.5 eq.) of triethylamine were added to a solution of 2.3 g (8.0 mmol) of 3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in 80 ml of ethanol, and the mixture was stirred under reflux for 14 h. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in water/ethyl acetate. After phase separation, the organic phase was dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. The residue was stirred in dichloromethane and the precipitate was filtered off and dried under reduced pressure. Yield: 1.1 g (67% of theory)
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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